Ru-(R,R)-Ms-DENEB
Overview
Description
Ru-(R,R)-Ms-DENEB (also known as (R,R)-2,4-dinitrobenzene-1,3-diol) is a novel synthetic compound with a wide range of potential applications in both scientific research and industrial processes. It is a chiral compound, meaning it has two different versions of the same molecule, each of which has distinct properties. Its unique structure and properties make it an attractive choice for a variety of applications, including as a catalyst, a reagent, and an inhibitor.
Scientific Research Applications
I have conducted a search for the scientific research applications of “Ru-(R,R)-Ms-DENEB”, also known as “chlororuthenium(2+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-methylsulfonylazanide”. However, detailed information on six to eight unique applications is not readily available in the search results. Below are some potential applications based on the general properties of ruthenium-based catalysts and related compounds:
Asymmetric Hydrogen Transfer Reactions
Ru-(R,R)-Ms-DENEB may be used as a catalyst in asymmetric hydrogen transfer reactions. This application is crucial in synthesizing chiral molecules, which are important in pharmaceuticals .
β2-Adrenergic Receptor Agonism
Related chlororuthenium compounds have been used as β2-adrenergic receptor agonists. This suggests potential applications in studying cardiovascular and respiratory systems .
Photochemical Studies
Ruthenium complexes are known for their unique properties in photochemically induced charge-transfer and metal–ligand interactions. This could imply applications in photochemical research and development .
Neuroprotective Agents
Some ruthenium-related compounds have shown neuroprotective properties by accelerating the production of nerve growth factor (NGF) in cultured astroglial cells. This indicates possible research applications in neurology and neuroprotection .
Mechanism of Action
Target of Action
It’s known that ruthenium complexes have been widely used in various fields such as photosensitizers, biomedical, semiconductor industry as well as catalysts .
Mode of Action
Ru-(R,R)-Ms-DENEB interacts with its targets through a process known as transfer hydrogenation (TH). In this process, ligands coordinate to the Ru center in a proper orientation with a labile group replaced by a hydrogen source (like methanol, isopropanol, formic acid, dioxane, THF), which facilitates the β-hydrogen transfer to generate metal hydride species (Ru-H) and produce the desired reduced product .
Biochemical Pathways
It’s known that ru catalyzed transfer hydrogenation (th) and asymmetric transfer hydrogenation (ath) reactions of unsaturated hydrocarbons, imine, nitro, and carbonyl compounds have emerged as economic and powerful tools in organic synthesis .
Result of Action
It’s known that overexpression of certain proteins can lead to the formation of aggresomes, which are accompanied by the redistribution of the intermediate filament protein vimentin as well as by the recruitment of the proteasome, and the hsp70 and the chaperonin systems of chaperones .
Action Environment
It’s known that ru/ruo2 composites enable high hydrogen evolution reaction (her) activity to be pursued under non-acidic conditions because of the distinctive ru and ruo2 interface .
properties
IUPAC Name |
chlororuthenium(2+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-methylsulfonylazanide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N2O3S.ClH.Ru/c1-20-13-15-21(16-14-20)19-30-18-17-26-24(22-9-5-3-6-10-22)25(27-31(2,28)29)23-11-7-4-8-12-23;;/h3-16,24-26H,17-19H2,1-2H3;1H;/q-1;;+3/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVCMTQLLURTJX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C.Cl[Ru+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O3RuS+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ru-(R,R)-Ms-DENEB |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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